molecular formula C16H14O7 B125503 Cylindol B CAS No. 159225-90-8

Cylindol B

Cat. No. B125503
M. Wt: 318.28 g/mol
InChI Key: VSXYXFKPDHKDNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cylindol B is a naturally occurring compound that has recently gained attention due to its potential therapeutic applications. It is a member of the indole alkaloid family, which is known for its diverse biological activities. Cylindol B is extracted from the marine sponge Cylindrocladium sp. and has been found to possess potent anti-cancer and anti-inflammatory properties. In

Scientific Research Applications

1. Biological Activity and Chemical Synthesis

Cylindol B is a compound identified from Imperata cylindrica. Along with Cylindol A, it represents a novel substance with potential biological activities. Cylindol A has been reported to exhibit 5-lipoxygenase inhibitory activity, which implies potential anti-inflammatory properties. However, the specific activities of Cylindol B are less clear, and its chemical structure and synthesis have been subjects of research. There has been work on the efficient synthesis of both Cylindol A and the proposed structure of Cylindol B, indicating ongoing interest in their potential applications and the need for accurate structural elucidation (Matsunaga, Ikeda, Shibuya, & Ohizumi, 1994); (Chang, Nam, & Shin, 2008).

2. Implications in Cylindromatosis and Immune Response

Research on cylindromatosis (CYLD) gene, which encodes a deubiquitinating enzyme, has implications for understanding the function of Cylindol-related substances. CYLD is a regulator in various cellular processes, including immune responses and inflammation, and is linked to familial cylindromatosis, a condition characterized by benign tumors. Understanding the CYLD pathway can provide insights into the role of compounds like Cylindol B in inflammation and tumor regulation (Zhang et al., 2006).

3. Engineering Applications

Interestingly, Cylindol B has also been mentioned in the context of engineering research, specifically in the study of high magnetic field shielding. This demonstrates the potential versatility of compounds like Cylindol B or related materials in diverse fields beyond biological sciences (Xia Zhiwei et al., 2014).

properties

CAS RN

159225-90-8

Product Name

Cylindol B

Molecular Formula

C16H14O7

Molecular Weight

318.28 g/mol

IUPAC Name

methyl 2-hydroxy-5-(4-hydroxy-3-methoxycarbonylphenoxy)benzoate

InChI

InChI=1S/C16H14O7/c1-21-15(19)11-7-9(3-5-13(11)17)23-10-4-6-14(18)12(8-10)16(20)22-2/h3-8,17-18H,1-2H3

InChI Key

VSXYXFKPDHKDNT-UHFFFAOYSA-N

SMILES

COC(=O)C1=C(C=CC(=C1)OC2=CC(=C(C=C2)O)C(=O)OC)O

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)OC2=CC(=C(C=C2)O)C(=O)OC)O

Other CAS RN

159225-90-8

synonyms

cylindol B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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